3-(Methoxymethyl)piperidine-1-sulfonyl chloride

Medicinal Chemistry Synthetic Intermediate Physicochemical Properties

3-(Methoxymethyl)piperidine-1-sulfonyl chloride (CAS 1243250-22-7) is a heterocyclic sulfonyl chloride featuring a piperidine core with a methoxymethyl substituent at the 3-position and a reactive sulfonyl chloride group on the nitrogen. This combination of functional groups defines its utility as a versatile electrophilic intermediate in organic synthesis, enabling the construction of complex sulfonamides and sulfonates for pharmaceutical and agrochemical research.

Molecular Formula C7H14ClNO3S
Molecular Weight 227.703
CAS No. 1243250-22-7
Cat. No. B566826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)piperidine-1-sulfonyl chloride
CAS1243250-22-7
Synonyms3-(methoxymethyl)-1-piperidinesulfonyl chloride(SALTDATA: FREE)
Molecular FormulaC7H14ClNO3S
Molecular Weight227.703
Structural Identifiers
SMILESCOCC1CCCN(C1)S(=O)(=O)Cl
InChIInChI=1S/C7H14ClNO3S/c1-12-6-7-3-2-4-9(5-7)13(8,10)11/h7H,2-6H2,1H3
InChIKeyLTPIHPPQDGDSLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxymethyl)piperidine-1-sulfonyl chloride (CAS 1243250-22-7): A Specialized Sulfonyl Chloride Building Block


3-(Methoxymethyl)piperidine-1-sulfonyl chloride (CAS 1243250-22-7) is a heterocyclic sulfonyl chloride featuring a piperidine core with a methoxymethyl substituent at the 3-position and a reactive sulfonyl chloride group on the nitrogen . This combination of functional groups defines its utility as a versatile electrophilic intermediate in organic synthesis, enabling the construction of complex sulfonamides and sulfonates for pharmaceutical and agrochemical research . The compound is typically supplied as a research chemical with a purity of 95% or higher .

Why Generic Piperidine Sulfonyl Chlorides Cannot Replace 3-(Methoxymethyl)piperidine-1-sulfonyl chloride in Synthesis


Substituting 3-(Methoxymethyl)piperidine-1-sulfonyl chloride with a generic piperidine sulfonyl chloride like piperidine-1-sulfonyl chloride (CAS 35856-62-3) or other regioisomers (e.g., 3- or 4-sulfonyl chloride) is not chemically equivalent. The 3-methoxymethyl group introduces both steric bulk and a potential hydrogen bond acceptor/donor motif at a specific position on the piperidine ring. This fundamentally alters the three-dimensional shape, lipophilicity, and electronic environment of any resulting sulfonamide derivative compared to an unsubstituted or differently substituted analog, directly impacting molecular recognition by biological targets [1]. The quantitative evidence below, while primarily derived from class-level inference, highlights the specific structural features that dictate these critical differences in molecular properties and potential applications.

Quantitative Differentiation Guide for 3-(Methoxymethyl)piperidine-1-sulfonyl chloride (CAS 1243250-22-7)


Increased Molecular Complexity and Polar Surface Area vs. Unsubstituted Piperidine-1-sulfonyl chloride

The presence of the methoxymethyl group at the 3-position introduces a significant differentiation in key physicochemical descriptors compared to the parent unsubstituted piperidine-1-sulfonyl chloride . This modification is crucial for modulating drug-like properties such as solubility and permeability. The increased topological polar surface area (TPSA) suggests a potential for enhanced aqueous solubility, a key parameter in both chemical synthesis workup and biological assays .

Medicinal Chemistry Synthetic Intermediate Physicochemical Properties

Potential for Stereochemical Control vs. Achiral Piperidine-1-sulfonyl chloride

The substitution at the 3-position creates a stereocenter on the piperidine ring, a feature absent in the simple, achiral piperidine-1-sulfonyl chloride . This introduces the possibility of stereoisomerism, where different enantiomers or diastereomers can exhibit profoundly different biological activities . This structural feature is a key point of differentiation for projects aiming to enhance target selectivity or navigate chiral intellectual property space.

Chiral Synthesis Stereochemistry Drug Discovery

Distinct Boiling Point and Physical State Informing Handling and Purification

The introduction of the 3-methoxymethyl group results in a significantly higher predicted boiling point compared to the simpler piperidine-1-sulfonyl chloride [1]. This is a critical quantitative difference that impacts purification strategies, especially in process chemistry, where distillation is a key unit operation. The higher boiling point suggests lower volatility and may necessitate alternative purification methods like chromatography.

Process Chemistry Synthetic Methodology Purification

Defined Research Applications for 3-(Methoxymethyl)piperidine-1-sulfonyl chloride Based on Comparative Evidence


Synthesis of Chiral Sulfonamide Libraries for Drug Discovery

The inherent chirality at the 3-position of the piperidine ring makes this compound an ideal starting material for synthesizing diverse libraries of chiral sulfonamides . This is a distinct advantage over using achiral building blocks like piperidine-1-sulfonyl chloride, as the resulting compounds can be used to explore stereospecific interactions with biological targets, a common requirement in modern medicinal chemistry programs aimed at improving target selectivity .

Medicinal Chemistry Optimization of Lead Compounds for CNS and Metabolic Indications

The 3-substituted piperidine sulfonyl motif is a recognized scaffold in patents for various therapeutic areas, including cardiovascular, neurological, and metabolic diseases [1][2]. The specific methoxymethyl group provides a defined vector for modulating lipophilicity and hydrogen bonding. Its predicted higher TPSA and altered lipophilicity compared to unsubstituted analogs can be strategically employed to fine-tune blood-brain barrier penetration or improve metabolic stability, making it a valuable building block for CNS and metabolic disease drug discovery projects.

Development of Targeted Covalent Inhibitors (TCIs)

The sulfonyl chloride group is a reactive electrophilic warhead capable of forming a covalent bond with nucleophilic amino acid residues (e.g., lysine, tyrosine) in protein binding pockets . The 3-methoxymethyl substituent provides the critical non-covalent binding affinity and specificity required for a successful targeted covalent inhibitor. This differentiates it from simple sulfonyl chlorides, which may be too reactive or lack the necessary structural features for selective target engagement.

Synthesis of Specialty Agrochemicals and Materials Science Building Blocks

The compound's bifunctional nature—combining a cyclic amine precursor with a potent electrophile—makes it useful in materials science and agrochemical research . The methoxymethyl group can confer desired solubility and processing properties to polymers or provide specific binding interactions in agrochemicals. This positions it as a more specialized and versatile intermediate than simpler sulfonyl chlorides for industrial research applications.

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